2-[(2,4-dichlorophenoxy)methyl]-1-(4-propoxybenzyl)-1H-benzimidazole
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Overview
Description
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and propoxyphenyl groups attached to a benzodiazole core, making it a subject of study in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . Further reactions with α-bromoketones under reflux in dry ethanol lead to the formation of the final benzodiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The benzodiazole core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antitumor properties may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
1,3,4-Thiadiazoles: Compounds with a thiadiazole core, known for their diverse biological activities.
Pyrazoles: Another class of compounds with a similar structure, exhibiting various pharmacological properties.
Uniqueness
What sets 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H22Cl2N2O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-[(4-propoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-2-13-29-19-10-7-17(8-11-19)15-28-22-6-4-3-5-21(22)27-24(28)16-30-23-12-9-18(25)14-20(23)26/h3-12,14H,2,13,15-16H2,1H3 |
InChI Key |
ZXLVROLFGVZHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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